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molecular formula C9H9B B1331370 5-bromo-2,3-dihydro-1H-indene CAS No. 6134-54-9

5-bromo-2,3-dihydro-1H-indene

Cat. No. B1331370
M. Wt: 197.07 g/mol
InChI Key: UMEFRXDFDVRHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06258843B1

Procedure details

A solution of n-butyllithium in hexane (13.2 mL of 1.6 M, 21 mmol) is added to a stirred solution of 5-bromo-indane (1.06 g, 4 mmol) in dry tetrahydrofuran (30 mL) at −75° C. under an argon atmosphere. The mixture is stirred for 30 min at −65° C., then treated with triethylborate (3.07 g, 21 mmol) and stirred for 60 min at −50° C. The resulting mixture is allowed to warm to 0° C. and then treated with a saturated aqueous solution of ammonium chloride (60 mL) and extracted with ethyl acetate (2×80 mL). The combined extracts are dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by chromatography (silica gel, 50% ethyl acetate in hexaen) and recrystallised from ethyl acetate-hexane to give indan-5-boronic acid as a colourless crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[CH2:18][CH2:17][CH2:16]2.C([O:24][B:25](OCC)[O:26]CC)C.[Cl-].[NH4+]>O1CCCC1>[CH2:18]1[C:19]2[C:15](=[CH:14][C:13]([B:25]([OH:26])[OH:24])=[CH:21][CH:20]=2)[CH2:16][CH2:17]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC=1C=C2CCCC2=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.07 g
Type
reactant
Smiles
C(C)OB(OCC)OCC
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min at −65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 60 min at −50° C
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (silica gel, 50% ethyl acetate in hexaen)
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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